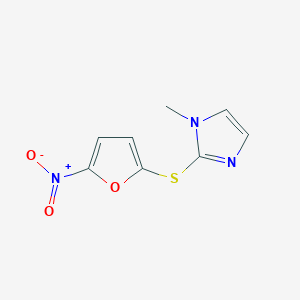
2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimorpholinomethylene moiety, and an oxazol-5(4H)-one ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one typically involves multiple steps, starting with the preparation of the chlorophenyl and dimorpholinomethylene precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxazol-5(4H)-one ring. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying cellular processes. In medicine, it has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors. In industry, it can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include other oxazol-5(4H)-one derivatives or molecules with chlorophenyl and dimorpholinomethylene groups. The distinct structure of this compound allows it to exhibit unique reactivity and biological activity, making it a valuable subject of study in various fields.
Propiedades
Número CAS |
61767-52-0 |
|---|---|
Fórmula molecular |
C18H20ClN3O4 |
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-4-(dimorpholin-4-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H20ClN3O4/c19-14-3-1-13(2-4-14)16-20-15(18(23)26-16)17(21-5-9-24-10-6-21)22-7-11-25-12-8-22/h1-4H,5-12H2 |
Clave InChI |
CJHXPYIFEAISCP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)

![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)
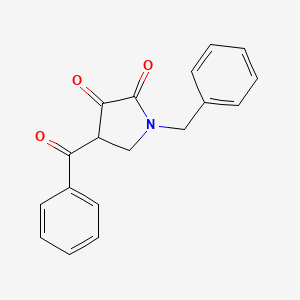
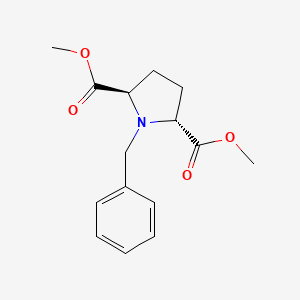
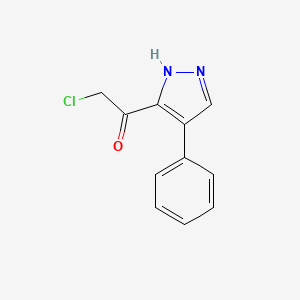

![3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207718.png)


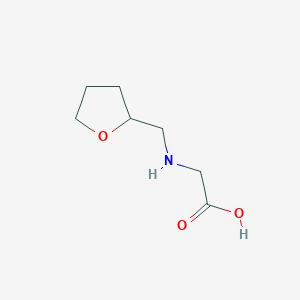

![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
